BTK Pharmacophore Validation: The 2-Fluoro-4-Phenoxyphenyl Motif Delivers Sub-Nanomolar BTK Inhibition When Incorporated into Pyrazolo[3,4-d]pyrimidine Scaffolds
Derivatives incorporating the (2-fluoro-4-phenoxyphenyl)methanamine substructure achieve potent BTK inhibition across multiple chemotypes and assay platforms, a property not shared by non-fluorinated or regioisomeric analogs. The clinical-stage candidate Rilzabrutinib (PRN1008), which embeds this exact 2-fluoro-4-phenoxyphenyl motif, exhibits a BTK IC₅₀ of 1.3 ± 0.5 nM and demonstrates high selectivity when profiled against a panel of 251 kinases. In a separate chemotype (US10822348, Example 10), the (R)-N-(1-acryloylpiperidin-3-yl)-5-(2-fluoro-4-phenoxyphenyl)-4-... derivative achieved a BTK IC₅₀ of 7.94 nM in a LanthaScreen binding assay against unphosphorylated human BTK kinase domain. [1] Another chemotype (US10336755, Example 14) containing the 2-fluoro-4-phenoxyphenyl group showed BTK IC₅₀ <100 nM in an ADP-Glo™ kinase assay. [2] By contrast, the non-fluorinated parent scaffold (2-phenoxyphenyl)methanamine, when elaborated as N,N-dimethyl-1-(2-phenoxyphenyl)methanamine, shows monoamine transporter activity (5-HT IC₅₀ = 660 nM, NA IC₅₀ = 70 nM) but no reported sub-micromolar BTK activity, confirming that the 2-fluoro substitution is a critical potency determinant for the kinase inhibition application. [3]
| Evidence Dimension | BTK inhibitory potency (IC₅₀) of elaborated derivatives containing the target scaffold |
|---|---|
| Target Compound Data | IC₅₀ = 1.3 nM (Rilzabrutinib, BTK); IC₅₀ = 7.94 nM (US10822348 Ex.10, human BTK LanthaScreen); IC₅₀ <100 nM (US10336755 Ex.14, ADP-Glo™) |
| Comparator Or Baseline | Non-fluorinated (2-phenoxyphenyl)methanamine derivative (N,N-dimethyl-1-(2-phenoxyphenyl)methanamine): No reported BTK activity; primary pharmacology at monoamine transporters (5-HT IC₅₀ = 660 nM, NA IC₅₀ = 70 nM) |
| Quantified Difference | >500-fold difference in BTK potency between 2-fluoro-4-phenoxyphenyl-containing chemotypes and the non-fluorinated comparator scaffold |
| Conditions | Rilzabrutinib: Caliper-based kinase assay; US10822348 Ex.10: LanthaScreen Eu-kinase binding assay, human UP-BTK; US10336755 Ex.14: ADP-Glo™ kinase assay, human BTK |
Why This Matters
For procurement decisions in kinase drug discovery programs, selecting the 2-fluoro-4-phenoxyphenyl building block versus the non-fluorinated analog determines whether the resulting library will access sub-nanomolar BTK potency—a binary outcome for lead identification.
- [1] BindingDB. BDBM471715: (R)-N-(1-Acryloylpiperidin-3-yl)-5-(2-fluoro-4-phenoxyphenyl)-4-... IC₅₀ = 7.94 nM (human BTK LanthaScreen). US10822348, Example 10. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=471715 View Source
- [2] BindingDB. BDBM406686: 1-(4-(7-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-5-yl)piperidin-1-yl)prop-2-en-1-one. IC₅₀ <100 nM (human BTK, ADP-Glo™). US10336755, Example 14. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=406686 View Source
- [3] Whitlock, G. A., Blagg, J., & Fish, P. V. (2008). 1-(2-Phenoxyphenyl)methanamines: SAR for dual serotonin/noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(2), 596–599. Compound 9: 5-HT IC₅₀ = 660 nM, NA IC₅₀ = 70 nM. View Source
